4-(1H-indol-3-yl)-1-(morpholin-4-yl)butan-1-one
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Overview
Description
4-(1H-indol-3-yl)-1-morpholinobutan-1-one is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The morpholinobutanone moiety can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions to produce the desired indole compounds . The large-scale synthesis also involves optimizing reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-morpholinobutan-1-one undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and reduced alcohol derivatives .
Scientific Research Applications
4-(1H-indol-3-yl)-1-morpholinobutan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-1-morpholinobutan-1-one involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting gene expression and viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
4-(1H-indol-3-yl)-1-morpholinobutan-1-one is unique due to its combination of the indole ring with a morpholinobutanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other indole derivatives .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-8-10-20-11-9-18)7-3-4-13-12-17-15-6-2-1-5-14(13)15/h1-2,5-6,12,17H,3-4,7-11H2 |
InChI Key |
YFXYLXOHDNYDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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